molecular formula C21H23N5O4S B1167476 Bryostatin B CAS No. 104841-30-7

Bryostatin B

货号: B1167476
CAS 编号: 104841-30-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bryostatin B is a macrocyclic lactone belonging to a family of compounds isolated from the marine bryozoan Bugula neritina . These compounds are potent modulators of Protein Kinase C (PKC) isozymes, binding to the C1 regulatory domain and influencing a wide range of cellular processes, including proliferation, differentiation, and survival . While Bryostatin 1 is the most extensively studied member of this family in preclinical and clinical research for conditions such as cancer, Alzheimer's disease, and HIV , this compound is a natural analog that contributes to the structural diversity of the group. The bryostatins are known to be produced by a bacterial symbiont, "Candidatus Endobugula sertula," associated with the host bryozoan . The primary challenge in the development of bryostatins has been their low natural abundance, making them valuable reagents for scientific investigation . Research into bryostatin analogs continues to be an active area of interest for developing new scientific tools . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

CAS 编号

104841-30-7

分子式

C21H23N5O4S

同义词

Bryostatin B

产品来源

United States

Origin and Biosynthesis of Bryostatin B

Challenges in Cultivation of Symbionts

A major obstacle in producing Bryostatin (B1237437) B is the inability to culture its microbial producer, "Candidatus Endobugula sertula", in a laboratory setting. acs.orgacs.org This is a common issue with obligate symbionts, which often have complex and specific nutritional and environmental requirements that are difficult to replicate outside of their host. acs.orgnih.gov Over time, these symbionts can undergo genomic degradation, losing genes necessary for independent survival. rwu.edu

Despite numerous attempts, "Ca. Endobugula sertula" has proven to be unculturable to date. acs.orgacs.org While its genome does not show extreme reduction, it does exhibit specific metabolic deficiencies, such as the inability to synthesize certain amino acids, which likely contributes to its dependence on the host. nih.gov This makes it challenging to produce bryostatins through direct fermentation of the symbiont. wikipedia.orgresearchgate.net

Heterologous Expression of Biosynthetic Gene Clusters

An alternative approach to bypass the need for cultivating the symbiont is heterologous expression. This involves cloning the biosynthetic gene cluster responsible for producing the desired compound into a more easily culturable host organism, such as E. coli or Bacillus subtilis. rwu.edu However, the heterologous expression of the bry gene cluster has also presented significant challenges.

Several factors contribute to these difficulties:

Size of the Gene Cluster: The bry PKS cluster is exceptionally large, making its cloning and stable insertion into a heterologous host a formidable task. acs.orgrwu.edu

High AT Content: The bryA loading module has a very high adenine-thymine (AT) content (around 70%), which can lead to instability and toxicity in common expression hosts. rwu.edu

DNA Repeats: The presence of large DNA repeats within the PKS operon increases the likelihood of recombination and collapse of the gene cluster. rwu.edu

Regulatory Mechanisms: The mechanisms that regulate the expression of the bry cluster are not yet fully understood. rwu.edu

Despite these hurdles, some progress has been made. For instance, the functionality of BryP, a putative acyltransferase from the bry cluster, has been demonstrated in vitro and through its introduction into a heterologous host. core.ac.uk However, the successful expression of the entire bry cluster to produce bryostatins in a surrogate host has not yet been reported. frontiersin.org

Data Tables

Table 1: Key Genes in the Bryostatin Biosynthetic Cluster

Gene/ModuleProposed FunctionReference
bryALoading module for biosynthesis initiation. wikipedia.org wikipedia.org
bryRHMG-CoA synthase homolog; catalyzes β-branching. wikipedia.org wikipedia.org
bryPAcyltransferase; loads malonyl-CoA onto the PKS modules. core.ac.uk core.ac.uk
bryBCXDAForms a large polyketide synthase (PKS) operon. rwu.edu rwu.edu
bryPQRSOperon with smaller accessory genes. rwu.edu rwu.edu

Table 2: Challenges in Bryostatin B Production

ChallengeDescriptionReference
Unculturable Symbiont"Candidatus Endobugula sertula" cannot be grown in standard laboratory conditions. acs.orgacs.org acs.orgacs.org
Large Gene ClusterThe bry PKS cluster is very large, making it difficult to clone and express. acs.orgrwu.edu acs.orgrwu.edu
High AT ContentThe high AT content of the bryA gene leads to instability in expression hosts. rwu.edu rwu.edu
DNA RepeatsRepetitive DNA sequences in the gene cluster can cause recombination and instability. rwu.edu rwu.edu
Unknown Regulatory MechanismsThe factors controlling the expression of the bry genes are not fully understood. rwu.edu rwu.edu

Chemical Synthesis and Analog Development of Bryostatin B

Total Synthesis Strategies for Bryostatins

Total synthesis of bryostatins is a formidable task due to their highly functionalized 20-membered macrolactone core, multiple stereocenters, and sensitive functional groups, including pyran rings and exocyclic enoates. psu.edunih.govnih.gov Several research groups have successfully achieved the total synthesis of various bryostatins, including Bryostatin (B1237437) 1, Bryostatin 2, Bryostatin 3, and Bryostatin 7, employing diverse strategic approaches. acs.orgpsu.edunih.govnih.govscribd.comacs.orgacs.orgcapes.gov.brresearchgate.net

Convergent and Linear Synthetic Routes

For bryostatin synthesis, convergent strategies typically involve the preparation of distinct fragments corresponding to the A, B, and C rings, which are then coupled to form the macrolactone core. nih.govresearchgate.netresearchgate.net Early total syntheses of bryostatins, such as Masamune's synthesis of Bryostatin 7 and Evans' synthesis of Bryostatin 2, utilized fragment coupling strategies. psu.edunih.govacs.orgacs.org More recent convergent approaches have also been developed, focusing on the efficient assembly of these complex fragments. researchgate.netresearchgate.netacs.org

Stereochemical Control and Fragment Coupling Methodologies

Precise control over stereochemistry is paramount in bryostatin synthesis due to the numerous chiral centers. Strategies employed to establish the correct relative and absolute stereochemistry include asymmetric aldol (B89426) reactions, directed reductions, and stereoselective cyclizations. psu.eduscribd.comucl.ac.uk

Various methodologies have been developed for coupling the complex fragments in bryostatin synthesis. Julia olefination was a key method used in early syntheses to connect fragments and establish the C16-C17 alkene. nih.govscribd.comacs.org However, this method often required masking and later deprotection of sensitive functional groups like the exocyclic enoates. nih.gov Other coupling strategies have included Yamaguchi macrolactonization for closing the macrocycle acs.orgacs.orgacs.org, metal-catalyzed coupling reactions acs.orgorganic-chemistry.orgnih.gov, and Prins cyclization reactions to construct specific ring systems and join fragments. nih.govnih.govresearchgate.net For instance, a Prins-driven macrocyclization strategy has been successfully applied in the synthesis of Bryostatin 9. nih.govcapes.gov.bracs.org Palladium-catalyzed alkyne-alkyne coupling has also been explored as a macrocyclization method. acs.orgnih.gov

Specific Challenges in Constructing the Macrolactone Core

Constructing the 20-membered macrolactone core of bryostatins presents significant synthetic challenges. nih.govrsc.org The presence of multiple functional groups, stereocenters, and the need to form a large ring with specific alkene geometries requires careful strategic planning and methodology development. Challenges include achieving regioselective macrolactonization ucl.ac.uk, controlling the geometry of the C16-C17 E-alkene nih.govnih.gov, and incorporating sensitive exocyclic enoate moieties. scribd.comnih.gov The acid-sensitive nature of certain protecting groups and the potential for undesired side reactions, such as hemi-ketal formation or Michael addition, further complicate the synthesis of the macrocycle. acs.orgnih.gov

Semisynthesis Approaches for Bryostatin B Analogs

Semisynthesis involves using a naturally occurring bryostatin as a starting material and chemically modifying it to create analogs. This approach can be advantageous when the natural product is available, even in limited quantities, as it bypasses the need for a complete de novo total synthesis. Semisynthesis allows for targeted modifications of the natural scaffold. While the search results primarily discuss semisynthesis in the context of Bryostatin 1 analogs, the principles can be applied to this compound if it were available from natural sources or via fermentation in sufficient quantities. The limited availability of natural bryostatins has historically restricted extensive semisynthesis efforts. pnas.org

Rational Design Principles for Bryostatin Analogs

Rational design of bryostatin analogs aims to create compounds with improved pharmacological properties, such as enhanced potency, selectivity for specific PKC isozymes, altered biological responses, or improved pharmacokinetic profiles, while addressing the supply issue. nih.govpnas.orgpnas.orgnih.gov This design is guided by structure-activity relationship (SAR) studies and computational modeling to understand how structural features relate to biological activity. pnas.orgpnas.org Simplified analogs, sometimes referred to as "bryologs," have been designed to retain key pharmacophoric elements while being more synthetically accessible. nih.govpnas.org

Modification of Specific Rings (A, B, C) and Side Chains

Rational design often involves targeted modifications to the distinct structural regions of the bryostatin molecule: the A, B, and C rings, and the attached side chains.

Modification of Rings: The A and B rings are thought to influence interactions with the cell membrane and regulate PKC translocation, while the C-ring contains functionalities critical for PKC binding. nih.gov Analogs have been designed with modifications or simplifications of the A and B rings. For example, replacing the B-ring pyran with a dioxane substructure has been explored in simplified bryologs to facilitate synthesis. pnas.org Modifications to the A-ring, such as at the C8 gem-dimethyl position, have been investigated for their influence on selective PKC activation. tandfonline.com

Truncated and Simplified Analog Design

The structural complexity and limited availability of natural bryostatins have driven the design and synthesis of truncated and simplified analogs. ijirt.orgnih.gov The goal of this approach is to create compounds that are more synthetically accessible while retaining the desired biological activity, particularly the ability to modulate PKC. ijirt.orgnih.gov Structure-activity relationship (SAR) studies of bryostatins have been crucial in identifying the key pharmacophoric features necessary for PKC modulation. nih.gov

Simplified analogs have been designed based on modifications or deletions of specific rings within the bryostatin scaffold, which primarily comprises three pyran rings connected to a macrocyclic lactone. nih.govresearchgate.net For instance, simplified B-ring analogs have been synthesized, and studies have shown that the B-ring ester can influence the selective activation of PKC isozymes. tandfonline.com The synthesis of B-ring analogs lacking the A-ring has provided further evidence for this. tandfonline.com

One strategy involves retaining the putative recognition domain of bryostatins while simplifying the C1–C14 middle domain or the C4-C16 spacer domain. ijirt.orgpnas.orgnih.gov This is based on the hypothesis that the A and B rings can act as spacers to control the orientation of the recognition elements (C1 carbonyl, C19 hydroxyl, and C26 hydroxyl) pnas.org. Analogs designed with simplified spacer domains aim to maintain the conformation of the recognition domain, thereby preserving PKC binding affinity. nih.gov

Examples of simplified analogs include those where the A- and B-rings are replaced by a glutarate linker. nih.govresearchgate.net Studies on such analogs have shown that they can exhibit bryostatin-like binding to several PKC isoforms. nih.govresearchgate.net For example, one such analog showed bryostatin-like binding with Kᵢ values below 5 nM. nih.gov Another simplified analog, referred to as "picolog," has demonstrated potent in vitro and in vivo efficacy against lymphoma in animal models. nih.govresearchgate.net

Data on the PKC binding affinities of some simplified bryostatin analogs highlight the success of this design approach:

Analog TypePKC Affinity (Kᵢ)Reference
Macrocyclic acetal (B89532) analog 7c3.4 nM pnas.orgnih.govnih.gov
Macrocyclic acetal analog 88.3 nM pnas.orgnih.govnih.gov
Macrocyclic acetal analog 7b297 nM pnas.orgnih.govnih.gov
Seco-B-ring analog WN-116.1 nM (PKCα) acs.orgnih.gov
Simplified analog (glutarate linker, no C26-Me)< 5 nM (various PKC isoforms) nih.govresearchgate.net

These data indicate that simplified structures can indeed retain high affinity for PKC isozymes, comparable to that of natural bryostatins. pnas.orgnih.govnih.gov

Computational Modeling in Analog Design

Computational modeling plays a significant role in the design and evaluation of bryostatin analogs. ijirt.orgpnas.orgnih.gov These methods are employed to understand the structural basis for bryostatin activity, predict the behavior of potential analogs, and guide synthetic efforts. pnas.orgnih.govacs.org

Computer modeling has been used to generate new classes of bryostatin analogs. ijirt.org This involves retaining the putative recognition domain while simplifying other parts of the molecule, such as the C1–C14 middle domain or the C4-C16 spacer domain. ijirt.orgpnas.orgnih.gov Modeling helps in assessing whether simplified analogs can mimic the solution structure and binding behavior of natural bryostatins. ijirt.orgpnas.org

Molecular mechanics calculations, for instance, have been used to explore the conformational space of analog prototypes and compare their low-energy conformers with the known structures of bryostatins. nih.gov These studies can indicate if a designed analog is likely to adopt a conformation similar to that of the natural product, which is important for maintaining the correct orientation of the recognition elements for PKC binding. nih.gov

Molecular docking studies are also employed to understand the binding mode of bryostatin analogs to their target proteins, primarily PKC isozymes. nih.govresearchgate.net By docking analog structures into the crystal structures of PKC domains, researchers can gain insights into the interactions between the analog and the protein binding site. nih.gov For example, molecular modeling studies suggested that the pattern of internal hydrogen bonds found in bryostatin 1 is preserved in the seco-B-ring analog WN-1, and that WN-1 reproduces the binding mode of bryostatin 1 when docked into the C1b domain of PKCδ. acs.orgnih.gov

Computational methods, including quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological properties of molecules based on their chemical structures. tandfonline.com While the provided search results specifically mention QSAR in the context of computational methods tandfonline.com, their direct application to predicting this compound analog activity is not explicitly detailed within the snippets. However, the general principle of QSAR involves correlating structural descriptors with biological activity to build predictive models, which is a common approach in medicinal chemistry for analog design.

Computational studies can also involve analyzing properties like atomic charges, surface area, and bond dissociation energies to understand the potential reactivity and interactions of bryostatin analogs. pitt.edu Simplified models of bryostatin analogs may be used in computational studies to reduce computational costs while still providing valuable insights into their behavior. pitt.edu

Collectively, computational modeling techniques provide valuable tools for the rational design of bryostatin analogs, helping to predict their structural characteristics, binding affinities, and potential biological activities before undertaking complex chemical synthesis. pnas.orgnih.govacs.org

Molecular and Cellular Mechanisms of Action of Bryostatin B

Protein Kinase C (PKC) Isoform Modulation

Bryostatins interact with the regulatory domain of PKC, specifically binding to the C1 domain, which is also the binding site for the endogenous lipid messenger diacylglycerol (DAG) and phorbol (B1677699) esters. wikipedia.orgacs.orgtandfonline.comresearchgate.netnih.govresearchgate.net This binding event is central to bryostatin's effects on cellular signaling. tandfonline.comresearchgate.netresearchgate.net

Bryostatins bind to the C1 domain of conventional (cPKCs) and novel (nPKCs) PKC isoforms with high affinity, typically in the nanomolar range. acs.orgtandfonline.comnih.govnih.gov This binding can induce the translocation of these isoforms from the cytosol to cellular membranes, a process associated with PKC activation. tandfonline.comnih.gov Studies have shown bryostatins activate various isoforms, including PKCα, PKCδ, and PKCε. tandfonline.compsu.edupnas.orgnih.govresearchgate.net

While both bryostatins and phorbol esters bind to the C1 domain, they can elicit different biological responses, suggesting differential interactions or downstream effects on PKC isoforms despite similar binding affinities in some cases. acs.orgnih.govresearchgate.netnih.govresearchgate.net For instance, the presence of the B-ring in bryostatins appears to be crucial for conferring bryostatin-like biological function, distinguishing them from phorbol-like activity even when binding affinity to PKC is retained in analogues lacking this feature. acs.orgresearchgate.netnih.gov

Research indicates that bryostatins can selectively target certain PKC isoforms. For example, Bryostatin (B1237437) 1 has been shown to selectively target PKC-βII in specific cell lines, leading to translocation to the nuclear membrane. psu.edu PKCα and PKCε translocation from the cytosol to the plasma membrane has also been observed upon bryostatin binding. nih.govpsu.edu The differential effects on isoforms like PKCδ compared to phorbol esters have been noted, with bryostatin selectively preventing TPA-induced PKCδ downregulation in some contexts. researchgate.net

Specific binding affinities (Ki) for Bryostatin 1 to PKCα have been reported in the nanomolar range. acs.org

A characteristic feature of bryostatin activity on PKC is its biphasic effect. Short-term exposure to bryostatins leads to the activation of PKC isoforms. acs.orgtandfonline.comnih.gov This initial activation is followed by prolonged exposure, which results in the downregulation or depletion of PKC protein levels. acs.orgtandfonline.comnih.gov This downregulation is thought to occur through mechanisms involving translocation of the activated PKC-bryostatin complex to the plasma membrane, followed by autophosphorylation and subsequent degradation, potentially via the ubiquitin-proteasome pathway. tandfonline.compsu.eduucl.ac.uk This prolonged downregulation contrasts with the effects of some other PKC activators like diacylglycerol under certain conditions. nih.gov

Activation of PKC by bryostatins triggers various downstream signaling cascades. One notable pathway activated is the extracellular signal-regulated kinase (ERK) pathway, which has been shown to be required for certain cellular differentiation processes induced by bryostatin in a PKC-dependent manner. tandfonline.com Bryostatin-induced PKC activation leads to the activation of ERK. tandfonline.com

Beyond ERK, bryostatin-1 (B1241195) has also been reported to activate MAPKs and NF-κB pathways, particularly in the context of reactivating latent HIV-1. acs.orgacs.org These downstream signaling events can influence transcriptional regulation, impacting the expression of genes involved in cellular differentiation, proliferation, and other biological processes. acs.orgacs.orgtandfonline.comresearchgate.net

Non-PKC Mediated Targets and Pathways

While PKC modulation is the primary mechanism, research suggests that bryostatins may also interact with other cellular targets or influence pathways independently of direct PKC binding. acs.orgnih.govresearchgate.netresearchgate.net

Studies have identified interactions between bryostatins and synaptic proteins. Specifically, bryostatins have been shown to interact with Munc-13 proteins, which are involved in the priming of synaptic vesicles for neurotransmitter release. researchgate.net This interaction with Munc-13 represents a non-PKC mediated mechanism by which bryostatins can influence neuronal function and neurotransmitter secretion. researchgate.net

Effects on Gene Expression (e.g., mdr1, bcl-2, p53)

Bryostatin B has been shown to modulate the expression of several genes critical for drug resistance, apoptosis, and cell cycle regulation. Studies have indicated that bryostatin-1, a related bryostatin, can down-regulate the expression of the multidrug resistance gene 1 (mdr1), which is associated with the efflux pump P-glycoprotein. aacrjournals.orgaacrjournals.orgnih.govcapes.gov.br This down-regulation of mdr1 by bryostatin-1 has been suggested as a potential mechanism for enhancing the efficacy of certain chemotherapeutic agents, such as vincristine (B1662923), in drug-resistant cell lines. tandfonline.comaacrjournals.orgnih.gov

The effects of bryostatin on the expression of apoptosis-related genes like bcl-2 and p53 have also been investigated. Research on bryostatin-1 has shown modulation of bcl-2 and p53 gene expression in human lymphoid tumors. aacrjournals.org Specifically, bryostatin-1 treatment has been reported to decrease Bcl-2 protein expression in certain leukemia cells, potentially contributing to increased susceptibility to apoptosis. ajol.infonih.govspandidos-publications.comnih.gov Conversely, some studies have observed that bryostatin can induce the anti-apoptotic protein Mcl-1 and phosphorylate Bcl-2, which may enhance apoptosis resistance in certain cell types. tandfonline.comnih.govhaematologica.org The effect on p53 expression appears to vary depending on the cell type and context. While some studies on bryostatin-1 noted modulation of p53 expression, others on a related bryostatin indicated that it induced hyperphosphorylation and subsequent degradation of an abnormal p53. sigmaaldrich.comaacrjournals.orgnih.gov

Data on Bryostatin-1's effects on gene expression:

GeneEffectCell Type/ModelCitation
mdr1Down-regulation of mRNA and proteinDiffuse large cell lymphoma xenografts, WSU-DLCL2 cells aacrjournals.orgnih.govcapes.gov.br
bcl-2Decreased expressionEpendymoma cells, WSU-DLCL2 cells ajol.infonih.gov
bcl-2Phosphorylation at serine 70B-cell chronic lymphocytic leukemia (B-CLL) cells tandfonline.comhaematologica.org
Mcl-1Up-regulationB-CLL cells tandfonline.comnih.govhaematologica.org
p53ModulationHuman lymphoid tumors aacrjournals.org
p53Hyperphosphorylation and degradationNB4 promyelocytic leukemia cells sigmaaldrich.com
COX-2Suppression of expressionEpendymoma cells ajol.info
IL-8Suppression of mRNA expressionEpendymoma cells ajol.info
p21Increase in expression levelsHL-60 cell line tandfonline.com
c-mycSelectively inhibited inductionB chronic lymphocytic leukaemia (BCLL) cells nih.gov

Effects on Cellular Processes

This compound influences a multitude of cellular processes, including differentiation, apoptosis, proliferation, and immune responses, primarily through its interaction with PKC and subsequent signaling cascades. tandfonline.comnih.govaai.orgaai.orgplos.orgtjpr.orgashpublications.orgoup.comaacrjournals.org

Induction of Cell Differentiation and Apoptosis

This compound and other bryostatins have been shown to induce differentiation in various cancer cell lines, particularly those of hematopoietic origin. tandfonline.comaacrjournals.orgtandfonline.compnas.orgnih.gov For instance, bryostatin-1 has been reported to induce differentiation of B-cell chronic lymphocytic leukemia (B-CLL) cells into a hairy cell-like phenotype. aacrjournals.orgtandfonline.comnih.gov This differentiation-inducing effect is thought to be mediated, at least in part, through PKC activation. tandfonline.compnas.org

The effect of bryostatin on apoptosis is complex and can be cell type-dependent. While some studies indicate that bryostatin can induce apoptosis in certain cancer cells, such as ependymoma cells and diffuse large cell lymphoma cells, others suggest it can enhance resistance to apoptosis, particularly in B-CLL cells. nih.govajol.infonih.govaai.orgaai.orgtjpr.orgashpublications.orgoup.comaphios.comajmb.org The induction of apoptosis by bryostatin-1 in some contexts has been linked to the suppression of anti-apoptotic proteins like Bcl-2 and the activation of caspase pathways. ajol.infoajmb.org Conversely, the observed apoptosis resistance in B-CLL cells treated with bryostatin-1 has been associated with the upregulation of Mcl-1 and phosphorylation of Bcl-2. tandfonline.comnih.govhaematologica.org

Data on Bryostatin-1's effects on differentiation and apoptosis:

EffectCell Type/ModelObservationCitation
DifferentiationB-CLL cellsInduction of hairy cell phenotype (increased CD11c, CD22) aacrjournals.orgtandfonline.comnih.gov
DifferentiationHL-60 cellsBlocks phorbol ester-induced differentiation pnas.org
DifferentiationMalignant hematopoietic cellsInduction of cell differentiation frontiersin.org
Apoptosis InductionEpendymoma cellsIncreased apoptosis, linked to Bcl-2 suppression ajol.info
Apoptosis InductionDiffuse large cell lymphoma cellsInduction of apoptosis, augments vincristine effects nih.gov
Apoptosis InductionAcute Lymphoblastic Leukemia (ALL) cell linesInduction of apoptosis, activation of caspase-3 ajmb.org
Apoptosis ResistanceB-CLL cellsReduced spontaneous and drug-induced apoptosis tandfonline.comnih.gov
Apoptosis ResistanceSaos-2 osteosarcoma cellsPrevented H2O2 induced apoptosis, linked to increased Bcl-2 expression e-century.us

Inhibition of Cell Proliferation and Growth

This compound and related bryostatins have demonstrated inhibitory effects on the proliferation and growth of various cancer cell lines. tandfonline.comaai.orgaai.orgtjpr.orgoup.comaphios.com Studies have shown that bryostatin-1 can significantly inhibit the proliferation of ependymoma cells in a dose-dependent manner. ajol.info This inhibition of growth is often associated with the induction of apoptosis or differentiation. frontiersin.orgajol.info Bryostatin-1 has also been reported to inhibit the proliferation of other cancer cell types, including ovarian, leukemia, and lung carcinoma cells. e-century.us The anti-proliferative effects can be linked to its modulation of PKC signaling pathways that regulate cell cycle progression. aacrjournals.org

Data on Bryostatin-1's effects on proliferation and growth:

EffectCell Type/ModelObservationCitation
Inhibition of proliferationEpendymoma cellsDose-dependent inhibition of cell viability ajol.info
Inhibition of proliferationVarious cancer cell linesDemonstrated inhibitory effects on proliferation e-century.us
Inhibition of proliferationBCLL cell populationsPreferentially inhibits PMA-induced proliferation nih.gov
Inhibition of proliferationALL cell linesIncreased inhibition of proliferation ajmb.org
Inhibition of growthEpendymoma cellsMay effectively inhibit growth and proliferation ajol.info
Inhibition of growthSeveral tumorsInhibits growth and/or opposes TPA effects aacrjournals.org

Immunomodulatory Activities (e.g., T-cell activation, cytokine release)

This compound and other bryostatins possess significant immunomodulatory properties, influencing the activity of immune cells and the release of cytokines. tandfonline.comajol.infoplos.orgtjpr.orgaacrjournals.orgnih.gov Bryostatin-1 is known to activate both B and T lymphocytes. aai.org It can induce the expression of IL-2 receptors on T cells and, in combination with calcium ionophores like ionomycin, can lead to T-cell proliferation and cytokine production. oup.comoup.comcapes.gov.br Bryostatin-1 has been shown to synergize with other agents to enhance the secretion of cytokines such as IL-2, TNF-α, and IFN-γ by human mononuclear cells. nih.govnih.gov

Bryostatin-1 can induce the production and secretion of proinflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, from human monocytes. frontiersin.orgaai.orgtjpr.orgashpublications.org This effect is observed at subnanomolar concentrations and can be synergistically enhanced by the addition of IL-2. aai.orgashpublications.org Furthermore, bryostatin-1 has been shown to enhance the proliferation and functionality of exhausted CD8+ T cells, which are crucial for anti-tumor and antiviral immunity. frontiersin.orgnih.gov

Data on Bryostatin-1's immunomodulatory effects:

EffectCell Type/ModelObservationCitation
T-cell activationHuman peripheral blood T cellsInduces IL-2R expression, marginal proliferation alone, enhanced with ionomycin aai.orgoup.com
T-cell activationCD62Llow T cellsPreferentially activated by bryostatin and ionomycin oup.com
T-cell activationExhausted CD8+ T cellsEnhances proliferation and functionality frontiersin.orgnih.gov
Cytokine ReleaseHuman monocytesInduces IL-1β, IL-6, IL-8, TNF-α secretion frontiersin.orgaai.orgashpublications.org
Cytokine ReleaseHuman mononuclear cellsSynergizes with AS101 to enhance IL-2, TNF-α, IFN-γ secretion nih.govnih.gov
Cytokine ReleaseEpendymoma cellsSuppresses IL-8 mRNA expression ajol.info
Cytokine ReleaseRSV infected miceSuppresses IL-1β, IL-18, and TNF-α generation in pulmonary tissues and BALF tjpr.org
B-cell immunomodulationMurine B cellsSpecifically inhibited IgE production, induced IgM and IgG1 aai.orgnih.gov

Alterations in Cellular Membrane Permeability and Fluidity

Research, particularly on bryostatin-1, has indicated that it can induce significant alterations in cellular membranes. Studies on a drug-resistant B-CLL cell line (WSU-CLL) treated with bryostatin-1 revealed changes in both plasma membranes and mitochondria. capes.gov.brnih.govresearchgate.net Infrared spectroscopic analysis showed decreased glycosylation of both membranes and an increased lipid-to-protein ratio, particularly in the plasma membrane. capes.gov.brresearchgate.net

Quantitative lipid analysis demonstrated significant changes in the lipid composition of plasma membranes, including a decrease in phosphatidylcholines and an increase in phosphatidylethanolamines and sphingomyelins. capes.gov.brnih.gov These changes in lipid composition were associated with increased plasma membrane fluidity in bryostatin-1-treated cells, while the fluidity of mitochondria remained largely unchanged. capes.gov.brnih.gov These alterations in membrane properties, including potential changes in permeability and fluidity, are hypothesized to play a role in the mechanism by which bryostatin-1 can reduce drug resistance in certain cell lines. capes.gov.brnih.govpsu.edu Bryostatin-1 has also been shown to transiently downregulate the expression of CD4 and CXCR4 receptors on lymphocytes and macrophages, which could impact membrane-related processes like viral entry. plos.orgaphios.comnih.gov

Data on Bryostatin-1's effects on cellular membranes:

EffectCell Type/ModelObservationCitation
Alterations in plasma membraneWSU-CLL cellsDecreased glycosylation, increased lipid-to-protein ratio, changes in lipid composition, increased fluidity capes.gov.brnih.govresearchgate.net
Alterations in mitochondrial membraneWSU-CLL cellsDecreased glycosylation, increased lipid-to-protein ratio, minor changes in lipid content capes.gov.brnih.govresearchgate.net
Transient receptor downregulationLymphocytes/macrophagesDecreased CD4 and CXCR4 expression plos.orgaphios.comnih.gov
Enhanced barrier integrityEndothelial cellsBryostatin-1 shown to enhance barrier integrity and block cytokine-induced alterations mdpi.com

Preclinical Pharmacological Activities of Bryostatin B and Analogs in Vitro and in Vivo Models

Antineoplastic Activities in Cancer Cell Lines and Murine Xenograft Models

Bryostatins, including bryostatin (B1237437) 1, have demonstrated antineoplastic activity in a range of in vitro cancer cell lines and in vivo murine xenograft models. aacrjournals.orgnih.govbioline.org.br This activity is often linked to their ability to modulate PKC, influencing cellular processes such as proliferation, differentiation, and apoptosis. tandfonline.comtandfonline.comaacrjournals.orgresearchgate.net

Inhibition of Tumor Growth and Metastasis

Preclinical experiments have shown that bryostatin 1 can directly suppress tumor growth. researchgate.netnih.gov Studies using murine tumor cell lines, such as the Renca renal adenocarcinoma, B16 melanoma, M5076 reticulum cell sarcoma, and L10A B-cell lymphoma, revealed varied antiproliferative responses to bryostatin 1 in vitro. nih.gov The L10A B-cell lymphoma showed a high level of growth inhibition (94%) at 100 ng/ml, while the Renca renal adenocarcinoma was resistant. nih.gov In vivo studies in mice bearing these tumors correlated with the in vitro findings, where the cell lines sensitive in vitro responded to bryostatin therapy, and the resistant Renca tumor did not. nih.gov Both local and systemic administration of bryostatin were successful in prolonging survival time in murine models bearing M5076 and L10A tumors. nih.gov

Potentiation of Chemotherapeutic Agents

A significant preclinical finding is the ability of bryostatins to enhance the cytotoxic effects of conventional chemotherapeutic agents. tandfonline.comtandfonline.comebi.ac.ukaacrjournals.orgtandfonline.com This potentiation has been observed in various cancer models and is often sequence-specific. tandfonline.comebi.ac.ukaacrjournals.orgaacrjournals.org For instance, preclinical studies suggested that bryostatin 1 could potentiate the therapeutic effects of fludarabine (B1672870) in hematologic malignancies. aacrjournals.org Treatment of fludarabine-resistant WSU-CLL cells with bryostatin 1 followed by fludarabine resulted in higher antitumor activity compared to either agent alone or the reverse sequence. tandfonline.comtandfonline.com Similarly, sequential use of vincristine (B1662923) and bryostatin 1 showed significant antitumor activity in a diffuse large cell lymphoma model. aacrjournals.org In a murine CLL xenograft model, bryostatin 1 followed by 2-chlorodeoxyadenosine led to enhanced leukemic cell growth inhibition and improved animal survival. aacrjournals.org The combination of bryostatin 1 with auristatin PE in a SCID mouse xenograft model bearing WSU-CLL cells resulted in the absence of tumors in all treated animals. tandfonline.com

Overcoming Drug Resistance Mechanisms in Cell Lines

Bryostatins have demonstrated the ability to overcome certain drug resistance mechanisms in cancer cell lines. tandfonline.comtandfonline.comaacrjournals.org Bryostatin 1 has been shown to sensitize some resistant cells to chemotherapy agents. tandfonline.comtandfonline.com For example, it sensitized the fludarabine-resistant WSU-CLL cell line, enhancing apoptosis. tandfonline.comtandfonline.com Bryostatin 1 can also down-regulate MDR1 gene expression and potentiate vincristine cytotoxicity, suggesting a mechanism for overcoming multidrug resistance mediated by P-glycoprotein (P-gp). tandfonline.comaacrjournals.orgaacrjournals.orgmdpi.com Studies using a cell line from a patient with relapsed diffuse large cell lymphoma (WSU-DLCL2) showed that treatment with bryostatin 1 led to a reversion of the multidrug resistance phenotype within 24 hours, evidenced by increased accumulation of [H³]vincristine. tandfonline.comtandfonline.com Pretreatment with bryostatin 1 prior to other cytotoxic agents caused a significant increase in the antitumor activity of vincristine in WSU-DLCL2-bearing SCID mice, which was associated with a decrease in P-glycoprotein expression in the tumors. tandfonline.com Bryostatin 1 has also been shown to overcome paclitaxel (B517696) resistance in U937 cells overexpressing Bcl-xL, associated with an increase in the proapoptotic factor Bax. aacrjournals.org

Cancer Cell Line/ModelBryostatin/AnalogObserved EffectReference
Renca renal adenocarcinoma (in vitro)Bryostatin 10% growth inhibition at 100 ng/ml (Resistant) nih.gov
B16 melanoma (in vitro)Bryostatin 140% growth inhibition at 100 ng/ml nih.gov
M5076 reticulum cell sarcoma (in vitro)Bryostatin 140% growth inhibition at 100 ng/ml nih.gov
L10A B-cell lymphoma (in vitro)Bryostatin 194% growth inhibition at 100 ng/ml nih.gov
Murine tumors (in vivo)Bryostatin 1Response correlated with in vitro sensitivity, prolonged survival time nih.gov
WSU-CLL (fludarabine-resistant) (in vitro/in vivo)Bryostatin 1Sensitization to fludarabine, enhanced apoptosis, higher antitumor activity (sequential) tandfonline.comtandfonline.com
WSU-CLL (SCID mouse xenograft)Bryostatin 1 + Auristatin PEAbsence of tumors in treated animals tandfonline.com
WSU-DLCL2 (vincristine-resistant) (in vitro/in vivo)Bryostatin 1Reversion of multidrug resistance, potentiated vincristine cytotoxicity, decreased P-gp expression tandfonline.comtandfonline.comaacrjournals.org
U937 (Bcl-xL overexpressing, paclitaxel-resistant)Bryostatin 1Overcame paclitaxel resistance, increased Bax aacrjournals.org
Murine melanoma K1735-M2Bryostatin 1, 5, 8Equivalent inhibition of melanoma growth (Bryostatins 5 & 8 caused less weight loss than Bryostatin 1) tandfonline.com

Neurotrophic and Neuroprotective Effects in Preclinical Models

Beyond its antineoplastic properties, bryostatin 1 has shown promising neurotrophic and neuroprotective effects in various preclinical models of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. frontiersin.orgfrontiersin.orgnih.govalzdiscovery.orgmdpi.comresearchgate.net These effects are also largely mediated through the modulation of PKC isozymes, particularly PKCε. nih.govalzdiscovery.orgfrontiersin.orgmdpi.com

Enhancement of Synaptogenesis and Dendritic Spine Formation/Plasticity

Bryostatin 1 has been shown to enhance synaptogenesis and influence dendritic spine formation and plasticity in preclinical models. frontiersin.orgnih.govmdpi.comfrontiersin.orgsynaptogen.comresearchgate.netpnas.orgresearchgate.net In aged rats and transgenic mice used as models for neurodegenerative diseases, bryostatin 1 was capable of restoring water maze learning and facilitating synaptic maturation. nih.gov Studies in rat hippocampus demonstrated that bryostatin 1 treatment during spatial learning enhanced recent memory and increased the number of mushroom dendritic spines and the formation of mushroom spine synapses. synaptogen.com Bryostatin 1 increased synapse density in primary cultured cortical neurons in a PKC-dependent manner. frontiersin.orgresearchgate.netresearchgate.net It has also been shown to rescue ischemia-induced decreases in dendritic spines, presynaptic vesicles, and mushroom and stubby spine formation in the dorsal hippocampal CA1 area of ischemic rats. frontiersin.org

Preclinical ModelBryostatin/AnalogObserved Effect on Synaptogenesis/Dendritic SpinesReference
Aged rats / Neurodegenerative disease modelsBryostatin 1Facilitated synaptic maturation, restored water maze learning nih.gov
Rat hippocampus (during spatial learning)Bryostatin 1Enhanced recent memory, increased mushroom dendritic spines and mushroom spine synapse formation synaptogen.com
Primary cultured cortical neuronsBryostatin 1Increased synapse density (PKC-dependent) frontiersin.orgresearchgate.netresearchgate.net
Ischemic rats (dorsal hippocampal CA1)Bryostatin 1Rescued ischemia-induced decrease in dendritic spines, presynaptic vesicles, mushroom and stubby spine formation frontiersin.org
Tg2576 mice (AD model)Bryostatin 1Promoted mushroom spine synapses and total number of synapses, restored PKCα and PKCε function frontiersin.org

Induction of Neurotrophic Factors (e.g., BDNF)

Bryostatin 1 has been shown to induce the production of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), in preclinical models. frontiersin.orgnih.govfrontiersin.orgpnas.orgbiospace.comunimi.it BDNF is a crucial neurotrophic factor involved in neuronal survival, growth, and plasticity. unimi.it Preclinical mouse studies demonstrated that bryostatin 1 increased brain levels of total BDNF by up to 100%, with the elevation increasing linearly with successive injections. nih.gov Bryostatin 1 was shown to suppress the reduction of BDNF in the hippocampus of Tg2576 mice, an effect associated with the prevention of Aβ accumulation and synaptic loss. frontiersin.orgunimi.it This suggests that bryostatin 1 may improve learning deficits, at least partially, through the modulation of BDNF. unimi.it Studies in a rat model of ischemic stroke also showed that bryostatin 1 significantly enhanced BDNF activity in the dorsal hippocampal CA1 area. pnas.org

Preclinical ModelBryostatin/AnalogObserved Effect on Neurotrophic Factors (BDNF)Reference
MiceBryostatin 1Increased brain levels of total BDNF (up to 100%) nih.gov
Tg2576 mice (AD model)Bryostatin 1Suppressed reduction of BDNF in hippocampus, associated with reduced Aβ and synaptic loss frontiersin.orgunimi.it
Ischemic rats (dorsal hippocampal CA1)Bryostatin 1Significantly enhanced BDNF activity pnas.org

Protection Against Neurodegeneration (e.g., Aβ oligomer-induced neurotoxicity)

Preclinical studies have demonstrated the neuroprotective potential of bryostatins, particularly against the toxicity induced by amyloid-beta (Aβ) oligomers, which are implicated in the pathogenesis of Alzheimer's disease (AD). Bryostatin-1 (B1241195) has been shown to protect against Aβ oligomer-induced neurotoxicity in in vitro models using primary hippocampal neurons. scielo.brscite.airesearchgate.netscielo.br This protective effect includes safeguarding synaptic dynamics and functions from the detrimental impact of Aβ oligomers. scielo.brresearchgate.net

Research suggests that Bryostatin-1's neuroprotective action may be mediated, at least in part, by the activation of PKCε, an isotype of the PKC family that is often found to be decreased in AD. scielo.brscielo.brnih.gov Activation of PKCε by Bryostatin-1 can lead to the secretion of neurotrophic factors like brain-derived neurotrophic factor (BDNF). scielo.brfrontiersin.org Furthermore, Bryostatin-1 has been found to rescue impaired autophagy influx caused by Aβ oligomer treatment in primary hippocampal neurons. scielo.br This restoration of autophagy, a cellular process crucial for clearing damaged proteins and organelles, is initiated through the activation of the mTOR pathway. scielo.br

In vitro studies have confirmed that Bryostatin-1 protects synapses from Aβ oligomer-induced toxicity, with this protective effect being mediated by activating autophagy. scielo.brscielo.br Bryostatin-1 has also been shown to rescue Aβ oligomer-induced dendritic spine morphology impairments. researchgate.net The ability of Bryostatin-1 to activate PKCε has been observed in various cell types, including primary neurons. scielo.br

Cognitive Enhancement and Memory Improvement in Animal Models

Bryostatins have shown promising effects on cognitive function, including enhancing learning and improving memory, in various animal models. Bryostatin-1, a potent activator of PKCε, has been particularly investigated for its impact on synaptic health, learning, and memory. nih.govfraxa.org

Studies in the marine snail Hermissenda demonstrated that low concentrations of bryostatin could enhance memory acquisition, converting short-term memory into long-term memory. synaptogen.comuchicago.edu Higher concentrations, however, led to down-regulation of relevant pathways and impaired learning. uchicago.edu

In mammalian models, Bryostatin-1 has been shown to enhance learning and memory in rats and rabbits. synaptogen.com Experiments using classical conditioning of the rabbit nictitating membrane response indicated that Bryostatin-1 treatment could enhance conditioning and lead to improved behavioral performance. synaptogen.com The long-term memory enhancement effect of Bryostatin-1 in rabbits was facilitated by the presence of vitamin E in one study. synaptogen.com

Bryostatin-1 has also exhibited promising neurological activity in rodent models of brain disorders, including AD and Fragile X syndrome. frontiersin.orgfraxa.org In animal models of Fragile X, long-term treatment with Bryostatin-1 arrested behavioral and cognitive symptoms, such as hyperactivity and learning and memory deficits. fraxa.org This suggests that Bryostatin-1 can promote synaptic health and improve spatial learning and memory in these models. fraxa.org The cognitive benefits of Bryostatin-1 in these models are attributed in part to its ability to induce synaptogenesis and increase BDNF levels in the hippocampus. frontiersin.orgnih.gov

Antiviral Activities in Cellular Models (e.g., HIV latency reversal)

Preclinical research has explored the antiviral activities of bryostatins, particularly their potential in reactivating latent human immunodeficiency virus (HIV). HIV's ability to establish latent infection in cells like resting memory T lymphocytes and monocytes poses a major challenge to eradication efforts. plos.org Latency-reversing agents (LRAs) aim to activate these latent reservoirs, making the infected cells susceptible to clearance. pnas.org

Bryostatin-1 has been identified as a potent LRA in various cellular models, including monocytic and lymphocytic cell lines, as well as primary CD4+ T cells from HIV-infected individuals. plos.orgpnas.orgnih.gov At low nanomolar concentrations, Bryostatin-1 can robustly reactivate latent viral infection. plos.org This reactivation is primarily mediated through the activation of specific PKC isozymes, such as PKC-α and -δ. plos.org Studies using PKC inhibitors have shown that they can abrogate the bryostatin effect on viral reactivation. plos.org

Beyond latency reversal, bryostatin has also shown activity against acute HIV infection in a receptor-independent manner, partly by causing a transient decrease in CD4/CXCR4 expression. plos.org Interestingly, studies in human primary macrophages (MDMs) have shown that Bryostatin-1 treatment can lead to a significant decrease in viral production in chronically infected cells, an effect that appears to be specific to myeloid cells and not viral strain-dependent. nih.gov This antiviral activity in MDMs mediated by Bryostatin-1 was mainly dependent on CD4 downregulation and potentially an unidentified factor limiting the HIV-1 life cycle. nih.gov

While Bryostatin-1 has shown modest effects on HIV-1 reactivation in some in vitro models like Jurkat-LAT-GFP cells, its ability to reactivate latent virus in primary patient-derived cells ex vivo has been demonstrated. pnas.orgmdpi.com Combinatorial treatments of PKC modulators like bryostatin with other LRAs, such as HDAC inhibitors, have shown synergistic effects, potentially allowing for lower, better-tolerated doses while increasing latency reversal. pnas.orgmedrxiv.org For instance, low-dose Bryostatin-1 (1 nM) in combination with romidepsin (B612169) or panobinostat (B1684620) significantly increased HIV-1 caRNA levels compared to the HDAC inhibitors alone in samples from individuals with HIV. medrxiv.org

Anti-inflammatory and Immunomodulatory Effects in Disease Models

Bryostatins possess significant anti-inflammatory and immunomodulatory properties that have been explored in various disease models. Bryostatin-1 has been shown to act as a biological response modifier in vivo by potentiating host immune mechanisms. ashpublications.org

Studies have demonstrated that Bryostatin-1 can potently stimulate human peripheral blood monocytes and induce the production of proinflammatory cytokines, including IL-1β, TNF-α, IL-6, and IL-8. ashpublications.orgfrontiersin.org This induction occurs in a time and dose-dependent manner at subnanomolar concentrations. ashpublications.org Bryostatin-1 also selectively synergizes with IL-2 in triggering monocyte activation, potentially by upregulating IL-2Rγ chain expression. ashpublications.org

In the context of inflammatory conditions like multiple sclerosis (MS), Bryostatin-1 has shown therapeutic potential in experimental autoimmune encephalomyelitis (EAE), an animal model for MS. nih.govfrontiersin.orgpnas.orgresearchgate.net Bryostatin-1 treatment has been shown to promote an anti-inflammatory phenotype in antigen-presenting cells like dendritic cells and macrophages. nih.govfrontiersin.orgpnas.org Low-dose Bryostatin-1 can inhibit the secretion of proinflammatory cytokines such as IL-12 and IL-6 while considerably increasing the secretion of the anti-inflammatory cytokine IL-10. nih.govfrontiersin.orgpnas.org Bryostatin-1 treatment of murine peritoneal macrophages has also been shown to potentiate the IL-4-induced expression of arginase-1, a marker of the anti-inflammatory M2 macrophage phenotype. nih.govfrontiersin.orgpnas.org Furthermore, Bryostatin-1 has been found to decrease blood-brain barrier permeability caused by TNF-α, which is relevant in inflammatory neurological conditions. nih.govfrontiersin.orgresearchgate.net

Bryostatin-1 also influences T cell activity. It has been shown to enhance Th2 responses and significantly increase Th2 cytokine levels like IL-5 and IL-10 in vivo. nih.govfrontiersin.org Additionally, Bryostatin-1 promoted the proliferation of both CD4+ and CD8+ T cells in culture and improved the phenotype and function of exhausted CD8+ T cells, including reducing exhaustion markers and increasing killing and IFN-γ production. frontiersin.org

Effects on Hematopoiesis

Bryostatins have demonstrated effects on normal human hematopoietic cells, suggesting potential applications in stimulating blood cell production. Bryostatin-1 has been reported to stimulate the proliferation and differentiation of normal myeloid and erythroid progenitor cells in vitro and in vivo. ashpublications.orgpnas.org

Studies have shown that bryostatins can directly stimulate bone marrow progenitor cells to form colonies in vitro. pnas.org Bryostatins 1, 3, 8, and 9 were found to mediate a dose-dependent stimulation of granulocyte-macrophage colony-forming units (CFU-GM), with maximal effective concentrations typically between 1 and 100 nM. pnas.org Bryostatin 1 and 8 were the most potent among the tested congeners, showing activity at concentrations as low as 0.01 nM. pnas.org Bryostatin 9 was a weak stimulator, while Bryostatin 13 was inactive. pnas.org Bryostatin 1, similar to recombinant human granulocyte-macrophage colony-stimulating factor (rHGM-CSF), stimulated primarily mixed granulocyte-macrophage and pure granulocyte colonies. pnas.org Bryostatin 1 also stimulates the growth of human erythroid progenitors in the presence of erythropoietin. pnas.org

The stimulatory properties of bryostatins on hematopoietic cells suggest they can mimic many of the biological effects of multipotential granulocyte-macrophage colony-stimulating factor. pnas.org The range of Bryostatin-1 concentrations active on hematopoietic progenitors is comparable to those effective in stimulating monocyte secretory functions, raising the possibility that the release of inflammatory mediators by monocytes might contribute to the hematopoietic effects. ashpublications.org Bryostatin-1 has also been shown to support the survival of normal IL-3 factor-dependent hematopoietic cell lines. tandfonline.com These effects suggest a potential use for bryostatin in marrow toxic regimens or treating bone marrow failure states. pnas.orgtandfonline.com

The following table summarizes some preclinical findings related to Bryostatin-1's effects on hematopoiesis:

Bryostatin CongenerConcentration Range (nM)Effect on CFU-GMRelative Potency
Bryostatin 10.01 - 100StimulationMost Potent
Bryostatin 310 - 100StimulationLess Potent
Bryostatin 80.01 - 100StimulationMost Potent
Bryostatin 910 - 100Weak StimulationWeak
Bryostatin 13Up to 100No ActivityInactive

Data derived from in vitro studies on human bone marrow progenitor cells. pnas.org

Bryostatin-1 has also been reported to induce differentiation of malignant hematopoietic cells, such as human myeloid leukemia cells. frontiersin.orgtandfonline.comacs.orgaacrjournals.org

Structure Activity Relationship Sar Studies of Bryostatin B and Analogs

Identification of Key Pharmacophore Elements for PKC Binding

SAR studies have aimed to identify the crucial structural features of bryostatins responsible for their high affinity binding to PKC. The interaction is primarily mediated by the bryostatin (B1237437) macrolactone competing with phorbol (B1677699) ester for its binding site on PKC. tandfonline.comijirt.org This binding stimulates kinase activity in vitro and in vivo. tandfonline.comijirt.org A proposed pharmacophoric hypothesis suggests that bryostatin macrolactones exhibit high affinities for PKC isozymes due to this competitive binding. tandfonline.comijirt.org

Key pharmacophore elements for PKC binding have been identified through studies with synthetic and semi-synthetic analogs. The C-ring region of bryostatin is considered to directly contact PKC and serve as a "recognition domain." pnas.org Specifically, the oxygenation pattern in the C-ring, including the hydroxyl groups at C1, C19, and C26, are considered key requirements for PKC binding, forming a spatially similar oxygenation triad (B1167595) to that found in tiglianes and ingenanes at C3/4, C9, and C20. pnas.org Modification or elimination of the C19 hemiketal or C26 hydroxyl group leads to a substantial loss in binding affinity. nih.govresearchgate.net The free hydroxyl at C-26 is particularly important for high enzyme affinity. nwafu.edu.cn

Data from studies evaluating the binding affinity of bryostatin 1 and several analogs to PKCα highlight the importance of specific functionalities:

CompoundPKCα Ki (nM)Reference
Bryostatin 10.73 ± 0.05 nih.gov
Merle 280.52 ± 0.06 nih.gov
Merle 440.64 ± 0.08 nih.gov
Merle 450.32 ± 0.03 nih.gov
WN-116.1 acs.org
Merle 420.75 acs.org

Note: Ki values indicate binding affinity, with lower values representing higher affinity.

Role of Specific Macrolactone Ring Subunits in Biological Activity and Selectivity

Bryostatins possess a 20-membered macrolactone ring (although some sources mention a 26-membered ring for good PKC binding activity). tandfonline.comnwafu.edu.cn The macrolactone ring, along with the embedded pyran rings (A, B, and C), forms the core structure. nwafu.edu.cnijirt.orgnih.gov While the C-ring is crucial for PKC binding affinity, the A and B rings play significant roles in modulating biological activity and selectivity. tandfonline.comtandfonline.compnas.orgnih.govrsc.orgnih.gov

The macrolactone ring size also appears to be important, with a 26-membered ring being suggested as necessary for good PKC binding activity. nwafu.edu.cn However, studies on ring-expanded analogs with a 31-membered macrolactone backbone have also shown anticancer activity, indicating that some variations in ring size can be tolerated while retaining biological effects. nih.govnih.govpitt.edu

Impact of Side Chain Modifications on Efficacy and Target Specificity

Bryostatins feature a side chain, typically an ester, attached to the macrolactone core. Modifications to this side chain can impact the efficacy and target specificity of bryostatin analogs.

While the C-ring and certain hydroxyl groups are critical for PKC binding affinity, modifications elsewhere, such as in the side chain, can influence downstream biological responses and potentially isoform selectivity. For example, the C20 ester position has been shown to tolerate substantial structural variations, including bulky substituents, with minimal effect on ligand binding to PKCα in vitro. nih.gov This suggests that this position could be a suitable site for attaching probes or modifying properties without losing the primary PKC binding interaction. nih.gov

Studies on simplified analogs have also explored the impact of modifying the side chain attached to the simplified macrocycle framework. Altering the steric bulk of substituents on the side chain has been shown to be detrimental to activity in some cases. rsc.org

Conformational Analysis and Ligand-Receptor Interactions

The biological activity of small molecules like bryostatins is dependent on their interactions with the binding site of their target receptor, which requires a complementary spatial arrangement of structural features. rsc.orgnih.gov Bryostatins, despite being flexible molecules, adopt preferred conformational profiles that are important for their binding affinity and biological activity. rsc.orgnih.govresearchgate.net

Conformational analysis, often utilizing techniques like NMR spectroscopy and computer simulations, is crucial for understanding how bryostatin and its analogs interact with PKC. researchgate.netresearchgate.net Studies have shown that simplified analogs can mimic the solution structure and binding behavior of bryostatins. ijirt.org A transannular hydrogen-bonding network between the C3 and C19 hydroxyl groups and the B-ring acetal (B89532) oxygen has been proposed to contribute to the defined conformation of bryostatin. rsc.orgnih.gov

Molecular dynamics simulations have provided insights into the interactions between bryostatin and the C1b domain of PKCδ with cell membranes. researchgate.netmdpi.com These studies suggest that the insertion depth of the ligand-PKC complex into the membrane can modulate interactions with membrane components like cholesterol. researchgate.netmdpi.com Interestingly, while the phorbol-PKC complex showed interactions with cholesterol, the bryostatin-PKC complex did not exhibit such interactions, which might contribute to the different biological profiles of these two classes of PKC modulators. researchgate.netmdpi.com

Furthermore, studies using techniques like REDOR NMR have indicated that a bryostatin analog can adopt multiple bound conformations when interacting with PKC in a membrane environment, contrasting with the single conformation observed for a related phorbol ester. acs.org This conformational flexibility and the ability to adopt multiple bound states could play a role in the distinct biological effects of bryostatins compared to phorbol esters. researchgate.netacs.org

Design of Simplified Analogs with Retained or Improved Activity

Given the low natural abundance and complex structure of natural bryostatins, a significant area of research has focused on the design and synthesis of simplified analogs that retain or improve the desired biological activities while being more synthetically accessible. tandfonline.comijirt.orgtandfonline.comnih.gov

Simplified analogs have been designed based on modifying or removing parts of the bryostatin structure, particularly the A and B rings. tandfonline.comijirt.orgtandfonline.com The hypothesis that the A- and B-ring substituents have minimal effect on binding affinity but influence biological response has guided the synthesis of simplified structures. nih.govresearchgate.net

Efforts have led to the development of simplified B-ring analogs and analogs lacking the A-ring. tandfonline.comijirt.orgtandfonline.com Some simplified analogs have shown high affinity for PKC isozymes and significant growth inhibitory activity against cancer cell lines in vitro. ijirt.orgtandfonline.com For example, analogs retaining the putative recognition domain of bryostatins but simplified by modifying the C1–C14 middle domain have been designed using computer modeling. ijirt.org

The design of simplified analogs often involves identifying the minimal structural units required for activity. rsc.org Based on the understanding of the pharmacophoric regions, including the A and B rings and the polar groups at C1, C19, and C26, numerous potent but simpler bryostatin analogs have been synthesized. rsc.org Some of these simplified derivatives, such as certain macrolactones, have shown comparable potency to bryostatin 1. nih.govrsc.org

The development of simplified analogs is an ongoing area of research, with the goal of creating compounds that are not only synthetically feasible but also possess improved properties, such as enhanced potency, selectivity for specific PKC isoforms, or altered biological outcomes compared to the parent natural product. tandfonline.comtandfonline.comnih.gov

Resistance Mechanisms and Combination Strategies Preclinical Research

Cellular Mechanisms of Resistance to Bryostatin (B1237437) B

The development of resistance to Bryostatin B is a multifaceted process at the cellular level, primarily revolving around its main molecular target, the PKC family of isozymes. Cancer cells can employ various strategies to counteract the effects of this compound, ranging from altering the expression and localization of PKC isoforms to upregulating drug efflux pumps and modulating the delicate balance of apoptotic and anti-apoptotic proteins.

The cellular response to this compound is critically dependent on the expression levels and subcellular localization of different PKC isoforms. Alterations in these parameters can therefore serve as a primary mechanism of resistance. This compound exhibits differential regulation of PKC isozymes, such as PKC alpha, delta, and epsilon. nih.gov For instance, in NIH 3T3 fibroblasts, this compound demonstrated a biphasic dose-response curve for the down-regulation of PKC delta, where both very low and very high concentrations resulted in reduced or no down-regulation. nih.gov This suggests that a specific therapeutic window may be necessary to achieve the desired effect on this particular isoform.

A key mechanism of resistance can be the failure of this compound to induce the appropriate translocation of a specific PKC isoform required for its anti-cancer effects. In LNCaP prostate cancer cells, unlike the phorbol (B1677699) ester PMA, this compound fails to promote the translocation of PKC delta to the plasma membrane. nih.govnih.gov This is significant because the peripheral localization of PKC delta is a prerequisite for triggering apoptosis in these cells. nih.govnih.gov By not inducing this translocation, this compound not only fails to initiate apoptosis but can also prevent PMA-induced apoptosis, thereby acting as a functional antagonist in this context. nih.govnih.gov This differential modulation of PKC isoform localization represents a subtle yet profound mechanism of cellular resistance to the pro-apoptotic potential of this compound.

A well-established mechanism of multidrug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps. While this compound's interaction with P-glycoprotein is complex, it has been implicated in resistance phenotypes. In some preclinical models, this compound has been shown to be a potent modulator of multidrug resistance, particularly in cells over-expressing a mutant form of P-glycoprotein (V185). nih.gov However, it is unable to reverse resistance in cells with the wild-type form of P-gp (G185). nih.gov This suggests that the efficacy of this compound in overcoming P-gp-mediated resistance may be contingent on the specific genetic makeup of the transporter.

Furthermore, in a multidrug-resistant MCF-7 human breast cancer subline that overexpresses PKC-alpha, treatment with this compound led to a decrease in P-glycoprotein phosphorylation. nih.gov This was associated with the down-regulation of PKC-alpha. nih.gov However, this reduction in phosphorylation did not translate into a functional inhibition of the pump's activity, as measured by the accumulation of P-gp substrates. nih.gov This indicates that while this compound can influence the phosphorylation state of P-glycoprotein through its effects on PKC, this may not be sufficient to overcome P-gp-mediated drug resistance in all cellular contexts.

The ultimate fate of a cancer cell in response to treatment often lies in the balance between pro-apoptotic and anti-apoptotic proteins. Resistance to this compound can arise from the modulation of these key regulators of cell death. The Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak), are central to this process. oncotarget.comoncotarget.com

Preclinical studies have shown that this compound can, in some contexts, paradoxically promote cell survival by upregulating anti-apoptotic proteins. For instance, in B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound was found to reduce both spontaneous and drug-induced apoptosis. This resistance was linked to an early upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2. These effects were dependent on the modulation of the PKC pathway. This highlights a mechanism where this compound, through its primary mode of action, can inadvertently trigger survival signals that confer resistance to apoptosis.

The table below summarizes key preclinical findings on the cellular mechanisms of resistance to this compound.

Resistance MechanismKey FindingsCellular Context
Alterations in PKC Isoform Localization This compound fails to induce the translocation of PKCδ to the plasma membrane, a necessary step for apoptosis in these cells. nih.govnih.govLNCaP prostate cancer cells
Upregulation of Drug Efflux Pumps This compound modulates multidrug resistance in cells with mutant P-glycoprotein (V185) but not wild-type (G185). nih.govKB-C1 and HeLa cells
Modulation of Apoptotic Proteins This compound induces upregulation of the anti-apoptotic protein Mcl-1 and phosphorylation of Bcl-2, leading to resistance to apoptosis.B-cell chronic lymphocytic leukemia (B-CLL) cells

Rational Design of Combination Therapies in Preclinical Models

The insights gained from understanding resistance mechanisms, coupled with this compound's diverse biological activities, have paved the way for the rational design of combination therapies in preclinical settings. The goal of these strategies is to create synergistic interactions that enhance anti-tumor activity, overcome resistance, and broaden the therapeutic applicability of this compound.

A significant body of preclinical research has focused on combining this compound with conventional cytotoxic agents, with many studies demonstrating synergistic or additive anti-cancer effects. nih.govtandfonline.com These combinations often leverage this compound's ability to modulate cellular pathways that influence sensitivity to chemotherapy.

In preclinical models of B-cell malignancies, the sequential administration of this compound followed by vincristine (B1662923) has shown synergistic activity and increased tumor apoptosis. This compound has also been shown to sensitize fludarabine-resistant B-CLL cells to apoptosis. tandfonline.com In a human diffuse large cell lymphoma model, this compound increased the expression of the pro-apoptotic protein Bax, although it only modestly induced apoptosis on its own. nih.gov However, when combined with cyclophosphamide, it led to a significant inhibition of cell growth. nih.gov

The combination of this compound with other natural marine products has also yielded promising results. In a severe combined immunodeficient (SCID) mouse xenograft model, the combination of this compound with auristatin PE resulted in the complete eradication of tumors in all treated animals. tandfonline.com A combination with dolastatin 10 was also effective, albeit to a lesser extent. tandfonline.com Furthermore, in vitro studies have shown a synergistic increase in growth inhibition when this compound is combined with the anti-estrogen tamoxifen in a murine lymphocytic leukemia cell line. nih.gov

The table below presents a selection of preclinical studies demonstrating synergistic interactions between this compound and conventional cytotoxic agents.

Combination AgentCancer ModelKey Synergistic Effect
Vincristine B-cell malignanciesIncreased tumor apoptosis
Fludarabine (B1672870) Fludarabine-resistant B-CLLEnhanced apoptosis tandfonline.com
Auristatin PE Human diffuse large cell lymphoma xenograftComplete tumor eradication tandfonline.com
Tamoxifen Murine lymphocytic leukemia (P388)Significant increase in growth inhibition nih.gov

The immunomodulatory properties of this compound make it an attractive candidate for combination with targeted therapies and immunotherapies. researchgate.net By modulating PKC, this compound can influence the expression of cell surface antigens and stimulate immune responses, potentially enhancing the efficacy of agents that rely on the immune system to target cancer cells.

A notable example of this is the combination of this compound with the immunotoxin BL22 in preclinical models of chronic lymphocytic leukemia. This compound was found to sensitize CLL cells to the cytotoxic effects of BL22. nih.gov The mechanism behind this sensitization involves the activation of PKC, which leads to an increased surface expression of CD22, the target of the BL22 immunotoxin. nih.gov This demonstrates a rational strategy where this compound is used to "paint" the target cells for a subsequent targeted therapy.

While extensive preclinical data on combinations with modern checkpoint inhibitors is still emerging, the ability of this compound to stimulate cytotoxic T-cell activity in mouse tumor xenograft models provides a strong rationale for such investigations. researchgate.net The future of this compound in oncology may lie in these rationally designed combinations that leverage its unique biological activities to overcome resistance and enhance the efficacy of other anti-cancer agents. alzdiscovery.orgnih.gov

Overcoming Resistance with this compound Combination Regimens

Preclinical research has highlighted the potential of this compound, primarily Bryostatin 1, to overcome therapeutic resistance in various cancer models, largely through its function as a potent modulator of protein kinase C (PKC). By altering key cellular pathways, this compound can synergize with or re-sensitize cancer cells to conventional chemotherapeutic agents and targeted therapies. However, its effects can be highly context-dependent, occasionally leading to resistance.

Synergistic Inhibition and Re-sensitization

Preclinical studies have demonstrated that combining this compound with other agents can lead to significantly enhanced anti-tumor activity, particularly in models of hematological malignancies and solid tumors that have developed resistance.

One of the notable examples is the synergistic effect observed when Bryostatin 1 is combined with the anti-estrogenic agent tamoxifen. In vitro studies using P388 murine leukemia cells showed a substantial synergistic enhancement of growth inhibition. The combination increased the growth-inhibitory effects of Bryostatin 1 by approximately 200-fold in the presence of non-inhibitory concentrations of tamoxifen, while the effect of tamoxifen was increased over 30-fold in the presence of Bryostatin 1. nih.govnih.gov The proposed mechanism, while not fully elucidated, is believed to involve the modulation of PKC. nih.govnih.gov

In the context of B-cell malignancies, Bryostatin 1 has shown promise in overcoming resistance to the immunotoxin BL22. This agent's efficacy is often limited by low surface expression of its target, CD22, on cancer cells. Preclinical models of chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL) demonstrated that Bryostatin 1 sensitizes these malignant cells to BL22-induced apoptosis. nih.govnih.gov The underlying mechanism involves the activation of PKC, which leads to a significant and persistent upregulation of CD22 surface expression, thereby enhancing the target for the immunotoxin. nih.govnih.gov This effect is also linked to the degradation of PKC-βII. nih.govnih.gov

Furthermore, Bryostatin 1 has been investigated for its ability to restore sensitivity to purine nucleoside analogues. In a drug-resistant B-cell chronic lymphocytic leukemia (B-CLL) cell line, pretreatment with Bryostatin 1 potentiated the efficacy of cladribine (2-CdA). nih.govresearchgate.net Mechanistic studies suggest this is achieved by altering the expression ratio of pro- and anti-apoptotic proteins, specifically by decreasing Bcl-2 and increasing Bax. nih.gov Other contributing factors identified include an increase in the cellular uptake of cladribine and an enhanced incorporation of its metabolites into DNA. nih.gov

The combination of Bryostatin 1 with paclitaxel (B517696) has also shown preclinical synergy, providing a rationale for its clinical investigation in various cancers, including esophageal, non-small cell lung, and pancreatic cancers. nih.govnih.govfrontiersin.org

Combination RegimenCancer ModelKey Preclinical FindingMechanism of Action
Bryostatin 1 + Tamoxifen P388 (Murine Leukemia)Synergistic enhancement of growth inhibition. nih.govnih.govImplicates Protein Kinase C (PKC) modulation. nih.govnih.gov
Bryostatin 1 + BL22 (Immunotoxin) CLL, DLBCL, MCLSensitizes resistant cells to BL22-induced apoptosis. nih.govnih.govPKC activation leads to increased surface expression of CD22 target. nih.govnih.gov
Bryostatin 1 + Cladribine (2-CdA) Resistant B-CLLPotentiates cytotoxic efficacy of cladribine. nih.govAlters Bax:Bcl-2 ratio in favor of apoptosis; increases drug uptake. nih.govnih.gov
Bryostatin 1 + Fludarabine CLL, Indolent LymphomaCombination shows activity in previously treated, resistant disease. nih.govaacrjournals.orgPotentiation of apoptosis. aacrjournals.org
Bryostatin 1 + Paclitaxel Various Solid TumorsPreclinical synergy observed, enhancing apoptosis. nih.govNot fully elucidated; linked to PKC modulation.

Context-Dependent Induction of Resistance

While many studies highlight this compound's ability to overcome resistance, some preclinical findings indicate it can also induce chemoresistance in certain contexts. In studies on B-CLL cells, Bryostatin 1 was found to reduce both spontaneous and drug-induced apoptosis from agents like chlorambucil and fludarabine. nih.govaacrjournals.org This resistance-inducing effect was associated with the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2, creating a more survival-oriented state in the cancer cells. This underscores the complexity of PKC modulation and indicates that the therapeutic outcome of this compound combinations is highly dependent on the specific cellular context and the sequence of drug administration.

Combination RegimenCancer ModelKey Preclinical FindingMechanism of Action
Bryostatin 1 + Chlorambucil B-CLLReduced drug-induced apoptosis, inducing resistance.Upregulation of anti-apoptotic protein Mcl-1; Phosphorylation of Bcl-2.
Bryostatin 1 + Fludarabine B-CLLReduced drug-induced apoptosis, inducing resistance.Upregulation of anti-apoptotic protein Mcl-1; Phosphorylation of Bcl-2.

This compound is a macrolide lactone belonging to the bryostatin family, a group of natural products originally isolated from the marine bryozoan Bugula neritina. Bryostatins are known for their potent modulation of protein kinase C (PKC) wikipedia.orgacs.org. While Bryostatin 1 is the most extensively studied congener, this compound is also a recognized member of this class. Detailed scientific literature focusing solely on this compound regarding the analytical and bioanalytical methodologies outlined below is limited in the readily available search results. However, the techniques and approaches used for the characterization and analysis of other bryostatins, particularly Bryostatin 1, are generally applicable to this compound due to their structural similarities and shared biological targets. Therefore, this article will discuss these methodologies in the context of bryostatins, drawing on available data for Bryostatin 1 as a representative example where specific information for this compound is not explicitly detailed in the search results.

Analytical and Bioanalytical Methodologies in Bryostatin B Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structure Elucidation and Purity Assessment of Research Samples

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structure elucidation and purity assessment of bryostatins. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule, allowing for the confirmation of chemical structure and the identification of impurities biocrick.commit.edugoogle.com. For instance, 1H and 13C NMR spectroscopy have been utilized to confirm the presence of specific structural features and assess the purity of Bryostatin (B1237437) 1 and synthetic bryostatin analogs biocrick.comnih.gov. Shifts in vinyl proton resonances and the appearance or disappearance of specific peaks in 1H NMR spectra can support structural assignments during synthesis nih.gov.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of bryostatins, aiding in the confirmation of the molecular formula and providing insights into the molecule's substructures biocrick.comgoogle.comnih.govsynaptogen.com. High-resolution mass spectrometry can provide accurate mass measurements, further supporting structural identification google.comnih.gov. The formation of adducts with various cations, such as sodium ([M+Na]+), can be observed in mass spectra and needs to be considered during analysis synaptogen.com. Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used for the analysis of polar and thermolabile compounds like bryostatins synaptogen.com. The combination of NMR and MS data is often necessary for the unequivocal structural confirmation of isolated or synthesized bryostatins google.com. Infrared (IR) spectroscopy can also provide complementary information about the functional groups present in the molecule google.com.

Chromatographic Methods for Isolation, Purification, and Quantification in Biological Matrices (e.g., LC-MS/MS in cell lysates, tissue homogenates)

Chromatographic techniques are essential for the isolation and purification of bryostatins from natural sources or synthetic mixtures, as well as for their quantification in complex biological matrices. Various forms of column chromatography, including normal-phase and reversed-phase high-performance liquid chromatography (HPLC), are employed for purification google.comsynaptogen.com. Preparative layer chromatography can also be used for purification purposes google.com.

For the quantification of bryostatins in biological samples such as cell lysates and tissue homogenates, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique synaptogen.comnih.govkcl.ac.uk. LC-MS/MS allows for the separation of the analyte from matrix components and its specific detection and quantification based on characteristic mass transitions synaptogen.com. Challenges in LC-MS/MS analysis of bryostatins include potential degradation products and the formation of adducts with cations, which can affect accurate quantification synaptogen.com. Strategies such as optimizing mobile phase composition with additives like acetic acid and sodium acetate (B1210297) can help maximize the formation of desired ions, such as the [M+Na]+ adduct for Bryostatin 1, improving quantitative accuracy synaptogen.com. Efficient sample preparation methods, such as solvent extraction, are also critical to remove interfering substances like cholesterol from biological matrices synaptogen.com. Capillary column HPLC with nanospray ionization (NSI) in triple-quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode has been validated for the sensitive measurement of Bryostatin 1 in biological tissues, achieving detection limits in the attomole range synaptogen.com.

Chromatographic methods combined with spectroscopic analysis have also been used to study changes in membrane lipid composition in cells treated with bryostatin 1, highlighting the utility of these techniques in understanding the cellular effects of bryostatins nih.gov.

Receptor Binding Assays for Target Affinity Determination

Receptor binding assays are crucial for determining the affinity of bryostatins for their primary target, protein kinase C (PKC), and other potential binding partners. These assays typically involve the use of radiolabeled ligands that compete with the bryostatin for binding sites on the receptor acs.orgbiocrick.compnas.orgacs.org. A common approach is the use of competition binding assays with tritiated phorbol-12,13-dibutyrate (B8117905) ([3H]PDBu), a known ligand for the C1 domain of PKC pnas.orgacs.org. The ability of a bryostatin to displace the radiolabeled ligand is measured, and the inhibition constant (Ki) is calculated to represent the binding affinity acs.orgpnas.orgacs.org.

Studies have shown that bryostatins, including Bryostatin 1, bind to PKC isozymes with high affinity, competing for the phorbol (B1677699) ester binding site acs.orgbiocrick.compnas.org. The binding affinity can vary depending on the specific PKC isozyme and the lipid environment acs.orgnih.gov. For example, Bryostatin 1 has shown potent affinity towards PKCα in the nanomolar range acs.org. Binding assays have also revealed that bryostatin 1 can bind to other proteins containing C1 domains, such as Munc13-1, with high affinity, sometimes even better than PDBu, and that this binding can be influenced by the lipid composition of the membrane acs.orgnih.gov.

Table 1: Representative Binding Affinities (Ki) of Bryostatin 1 for PKCα and Munc13-1

Target ReceptorLipid EnvironmentKi (nM)Citation
PKCαNot specified16.1 ± 1.1 acs.org
Munc13-1 (FL)100% PS0.45 ± 0.04 acs.orgnih.gov
Munc13-1 (C1)PS/PC (20:80)22.7 ± 0.5 acs.orgnih.gov
Munc13-1 (C1)PS/PC (100:0)8.0 ± 0.9 acs.orgnih.gov

Note: FL = Full-Length, C1 = C1 Domain, PS = Phosphatidylserine, PC = Phosphatidylcholine.

Cell-Based Assays for Functional Activity Assessment (e.g., proliferation, differentiation, apoptosis, PKC translocation)

Cell-based assays are essential for evaluating the functional consequences of bryostatin treatment, providing insights into their biological activities at the cellular level. These assays assess various cellular processes modulated by bryostatins, often mediated through their interaction with PKC.

PKC Translocation: Bryostatins are known to induce the translocation of PKC isozymes from the cytosol to cellular membranes, a hallmark of PKC activation acs.orgnih.govnih.gov. This translocation can be visualized using techniques like confocal microscopy with fluorescently tagged PKC constructs (e.g., GFP-fused PKCs) nih.gov. Unlike phorbol esters, bryostatin 1 can exhibit differential effects on the translocation of specific PKC isozymes in certain cell types nih.gov. For instance, in LNCaP prostate cancer cells, bryostatin 1 failed to promote the translocation of PKCδ to the plasma membrane, while preventing PMA-induced PKCδ peripheral translocation nih.gov.

Proliferation: Bryostatins can have varied effects on cell proliferation depending on the cell type and concentration acs.orgnih.gov. In many hematological and solid tumor cell lines, bryostatin 1 has been shown to inhibit proliferation acs.orgnih.gov. However, bryostatin 1 can also enhance the proliferation of certain immune cells, such as exhausted CD8+ T cells, in a MAPK11-dependent manner nih.gov. Cell proliferation can be assessed using methods like cell counting, metabolic activity assays (e.g., MTT, XTT), or DNA synthesis assays (e.g., BrdU incorporation) acs.org.

Differentiation: Bryostatins are known to induce differentiation in various cancer cell lines, particularly those of hematopoietic origin acs.orgashpublications.org. Bryostatin 1 has been shown to induce the maturation of chronic lymphocytic leukemia (CLL) cells into plasma-like cells ashpublications.org. This differentiation process can be monitored by changes in cell morphology, expression of differentiation markers (e.g., CD22, IgM), and functional changes ashpublications.org. Bryostatin 1-induced differentiation in CLL cells has been linked to the activation of STAT1 signaling in a PKC, MAPK, and JAK-dependent manner ashpublications.org.

Apoptosis: The effect of bryostatins on apoptosis is also cell type-dependent acs.orgnih.gov. While bryostatin 1 can promote apoptosis in some cancer cell lines, it can also inhibit apoptosis induced by other agents, such as phorbol esters, in different cell types acs.orgnih.gov. In LNCaP prostate cancer cells, bryostatin 1 failed to induce cell death and prevented PMA-induced apoptosis, which was attributed to its inability to induce PKCδ translocation and subsequent TNFα release nih.gov. Apoptosis can be assessed by various methods, including Annexin V staining, caspase activation assays, and analysis of nuclear morphology nih.gov.

Table 2: Summary of Bryostatin 1 Functional Activities in Selected Cell-Based Assays

Cellular ProcessCell TypeObserved Effect (Bryostatin 1)Key Mechanism/Pathway InvolvedCitation
PKC TranslocationLNCaP cellsDifferential, inhibits PKCδPKC activation nih.gov
ProliferationHematological and solid tumor cell linesInhibitionPKC modulation acs.org
ProliferationExhausted CD8+ T cellsEnhancementPKC activation, MAPK11-dependent nih.gov
DifferentiationHematopoietic leukemic cellsInductionPKC modulation acs.orgashpublications.org
DifferentiationCLL cellsMaturation into plasma-like cellsPKC, MAPK, JAK activation, STAT1 signaling, IFNγ autocrine loop ashpublications.org
ApoptosisSome cancer cell linesPromotionPKC modulation acs.org
ApoptosisLNCaP cellsInhibition of PMA-inducedLack of PKCδ translocation, impaired TNFα release nih.gov

These cell-based assays provide critical information on the diverse biological activities of bryostatins and help to elucidate the underlying mechanisms of action, which are often mediated through their complex interactions with PKC and downstream signaling pathways.

Future Directions and Emerging Research Avenues for Bryostatin B

Exploration of Novel Therapeutic Indications in Preclinical Models

Preclinical studies continue to investigate the potential of bryostatins, including Bryostatin (B1237437) B, in a range of disease models beyond the traditionally studied areas of cancer and Alzheimer's disease. Research is exploring their effects in conditions such as HIV infection, where bryostatins have shown promise in activating latent viral reservoirs, a strategy aimed at eradication researchgate.netplos.orgnih.gov. Studies also suggest potential in neurological conditions like stroke, traumatic brain injury, and Fragile X syndrome, as well as in diabetes, Crohn's disease, and multiple sclerosis alzdiscovery.orgnih.govpnas.org. The neuroprotective potential of bryostatin has been observed in preclinical models, showing improvements in survival and reduced ischemic brain injury in aged rats following acute ischemic stroke nih.gov. Bryostatin-1 (B1241195) has also demonstrated the ability to alleviate experimental multiple sclerosis in mice pnas.org. Furthermore, bryostatin-1 has shown promise in enhancing the proliferation and functionality of exhausted CD8+ T cells, suggesting potential in cancer immunotherapy frontiersin.org. Preclinical work indicates that new bryostatin analogs could serve as therapeutic agents for cancer and other diseases in the future tandfonline.com.

Development of Advanced Delivery Systems for Preclinical Applications (e.g., nanoparticles)

Improving the delivery of bryostatins is a key focus for future research, particularly for preclinical applications. Nanoparticle-based delivery systems are being explored to enhance drug solubility, stability, and targeted delivery to specific cells or tissues researchgate.netplos.org. For instance, lipid nanoparticles incorporating bryostatin-2 have been developed and shown to target and activate primary human CD4+ T-cells and stimulate latent virus production in vitro and in a humanized mouse model ex vivo researchgate.net. Bioengineered vault nanoparticles have also been shown to reversibly encapsulate bryostatin 1, releasing the drug to activate latent HIV expression in vitro and in mice, highlighting their potential as drug delivery systems acs.orgacs.org. Nanoparticle-encapsulated bryostatin-1 has displayed greater potency in activating PKC and α-secretase than the unmodified form in some studies, indicating the potential of delivery systems to enhance efficacy frontiersin.org.

High-Throughput Screening for Novel Bryostatin-Like Compounds

Identifying novel compounds with bryostatin-like activity through high-throughput screening (HTS) is an important strategy to find more synthetically accessible or more potent therapeutic leads. HTS allows for the rapid screening of large chemical libraries to identify compounds that modulate target proteins like PKC wikipedia.org. While traditional HTS often focuses on single targets, phenotypic screens, which assess the effect of compounds on cellular phenotypes, are also valuable for identifying natural products or analogs with desired biological activities psu.edu. Research into bryostatin analogs, often guided by understanding the structural features critical for PKC binding and biological function, is a form of screening for improved compounds ijirt.orgresearchgate.netpnas.org.

Systems Biology and Omics Approaches to Elucidate Comprehensive Mechanisms of Action

Employing systems biology and omics approaches (such as genomics, transcriptomics, proteomics, and pharmacoproteomics) is crucial for gaining a comprehensive understanding of how bryostatins, including Bryostatin B, exert their effects at a molecular level marineboard.eu. These approaches can reveal the complex interplay between bryostatins, cellular pathways, and host factors. For example, multi-omics studies have been used to analyze childhood acute lymphoblastic leukemia cell lines and identify bryostatin-1 as a potential therapeutic candidate in a specific high-risk subtype by revealing its activation of pro-apoptotic signaling pathways cbirt.netresearchgate.net. Multi-omics methods also provide a comprehensive approach to studying the intricate dynamics of HIV-1 infection and the establishment of latent reservoirs, which can be modulated by bryostatins biorxiv.org.

Computational Modeling and In Silico Drug Design for Enhanced Analogs

Computational modeling and in silico drug design play a significant role in the rational design of enhanced bryostatin analogs. These methods can predict binding affinities to target proteins like PKC and provide insights into the structural features critical for activity ijirt.orgpnas.orgtandfonline.com. Computer modeling has been used to generate new classes of bryostatin analogs with simplified structures that retain key recognition domains ijirt.org. Molecular docking and dynamics simulations can decipher the binding mechanisms and conformational dynamics of bryostatin-protein complexes, aiding in the design of stable and potent analogs tandfonline.comresearchgate.net. Computational studies have revealed similarities in the lowest energy conformers and binding of synthetic analogs compared to Bryostatin 1, supporting the use of these tools in designing simplified, active compounds acs.org.

Strategies for Sustainable and Scalable Production of Bryostatins for Research

The limited natural abundance of bryostatins from their marine source, Bugula neritina, has historically been a major impediment to research and clinical development nih.govpnas.orgnih.govpnas.orgresearchgate.net. Future directions include developing sustainable and scalable production methods to ensure a sufficient supply for research and potential therapeutic use. This involves exploring alternative strategies such as engineered biosynthesis and improved synthetic routes nih.govpsu.edustanford.edu. While total synthesis of complex bryostatins can be challenging and require numerous steps, significant progress has been made in developing more efficient synthetic approaches and generating simplified, synthetically accessible analogs nih.govresearchgate.netpnas.orgnih.gov. Engineered biosynthesis, while still under development, holds promise for future clinical supply nih.gov.

常见问题

Q. What are the primary molecular mechanisms by which Bryostatin B modulates protein kinase C (PKC) isoforms, and how do these mechanisms inform experimental design?

this compound activates PKCε while downregulating PKCδ, a duality critical for synaptic plasticity and neurodegenerative disease research. To study this, researchers should employ isoform-specific PKC activity assays (e.g., kinase translocation reporters) and pair them with Western blotting to quantify expression changes. Dose-response experiments (e.g., 0.1–100 nM concentrations) and time-course analyses (1–24 hours post-treatment) are essential to capture transient activation kinetics . Controls should include PKCε-knockout models or selective inhibitors (e.g., εV1-2 peptide) to isolate isoform-specific effects.

Q. What standardized assays are used to evaluate this compound’s bioactivity in preclinical models, and how can their limitations be addressed?

Common assays include neurite outgrowth measurements in SH-SY5Y cells, synaptic density quantification via PSD-95 immunohistochemistry, and behavioral tests (e.g., Morris water maze for cognitive improvement). Limitations include variability in cell culture conditions and animal model genetic backgrounds. To mitigate this, researchers should standardize protocols (e.g., serum-free media for neurite assays) and use littermate controls in animal studies. Replicating results across ≥2 independent models (e.g., transgenic mice and primary neurons) strengthens validity .

Q. How can researchers optimize this compound synthesis to improve yield and purity for experimental use?

this compound’s complex macrolide structure necessitates multi-step synthesis with atom-economic strategies. Key steps include Yamaguchi esterification and stereoselective epoxidation. Researchers should prioritize catalytic asymmetric methods (e.g., Shi epoxidation) to reduce waste and improve enantiomeric excess (>95%). Analytical techniques like HPLC-MS and NMR (¹H/¹³C) are critical for verifying intermediate purity. Collaborative workflows with computational chemists can refine reaction pathways using density functional theory (DFT) .

Advanced Research Questions

Q. How should clinical trial designs for this compound in neurodegenerative diseases address pharmacokinetic-pharmacodynamic (PK-PD) discrepancies observed in preclinical studies?

Preclinical data show rapid PKCε activation (1–2 hours post-infusion) but sustained cognitive benefits (>24 weeks). Trials should incorporate staggered biomarker sampling (e.g., PBMC PKCε levels at 1, 6, 12, and 24 hours) alongside cognitive endpoints (MMSE, ADCS-ADL). Adaptive dosing regimens, informed by Bayesian pharmacokinetic modeling, can reconcile short half-lives with prolonged efficacy. Placebo-controlled crossover designs are recommended to account for disease progression variability .

Q. What statistical methods resolve contradictions in this compound’s dose-response data across in vitro and in vivo studies?

In vitro studies often report linear dose-response curves, while in vivo data exhibit U-shaped responses (e.g., efficacy loss at >50 µg/m²). Researchers should apply mixed-effects modeling to account for interspecies metabolic differences and tissue-specific bioavailability. Bootstrap resampling can assess robustness of nonlinear trends. Meta-analyses pooling data from ≥5 independent studies (weighted by sample size and assay sensitivity) are critical to identify consensus therapeutic windows .

Q. How can researchers validate this compound’s target engagement in heterogenous cellular environments, such as tumor microenvironments?

Single-cell RNA sequencing (scRNA-seq) paired with spatial transcriptomics can map PKCε/δ activity gradients in tumor sections. Fluorescence lifetime imaging microscopy (FLIM) of FRET-based PKC biosensors provides real-time, subcellular resolution. For in vivo validation, generate transgenic reporter models (e.g., PKCε-luciferase mice) to non-invasively monitor target modulation during treatment .

Q. What strategies improve the reliability of this compound’s structure-activity relationship (SAR) studies for analog development?

High-throughput SAR platforms combining molecular docking (e.g., AutoDock Vina) and functional assays (e.g., PKCε translocation in HEK293 cells) enable rapid analog screening. QSAR models trained on bryostatin’s macrolide ring substituents (e.g., C13 methoxy group’s role in binding affinity) prioritize synthetically feasible modifications. Collaborative synthesis groups should share intermediate libraries to minimize redundant efforts .

Methodological Resources

  • Data Contradiction Analysis : Use Cochrane’s Q-test to assess heterogeneity in meta-analyses, supplemented by sensitivity analyses excluding outlier studies .
  • Ethical Compliance : Adhere to IRB protocols for human studies, emphasizing informed consent for vulnerable populations (e.g., advanced AD patients) .
  • Literature Review : Leverage databases like PubMed and Scopus with Boolean operators (e.g., "this compound" AND ("PKC" OR "clinical trial") NOT "chemotherapy") to filter irrelevant results .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。